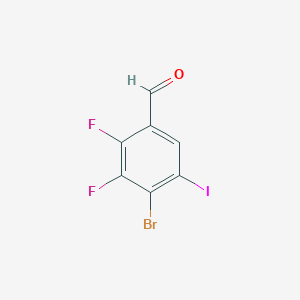

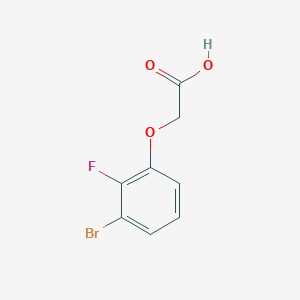

![molecular formula C16H19ClN4O4 B6604127 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride CAS No. 2717431-03-1](/img/structure/B6604127.png)

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

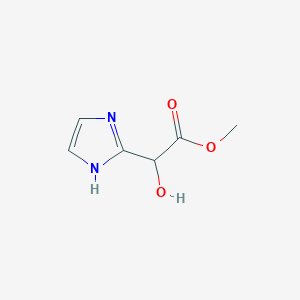

This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is also referred to as 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide .

Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular weight of this compound is 199.21 . The molecular formula is C8H13N3O3 .Chemical Reactions Analysis

The synthesis of this compound involves several steps. The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .科学研究应用

- Clinical Studies :

- In a phase II trial, the combination of Lenalidomide, dexamethasone, and cyclophosphamide (LCyD) demonstrated an overall hematological response (OHR) of 46% in ND-AL patients, with complete response (CR) in 25% and very good partial response (VGPR) in 18% .

- Comparatively, the CyBorD regimen (cyclophosphamide, bortezomib, and dexamethasone) achieved an OHR of 89% in a retrospective study, with CR, VGPR, and partial response (PR) rates of 55%, 33%, and 10%, respectively .

- Organ Response : LCyD and CyBorD showed positive organ responses, particularly in the kidney and heart .

- Lenalidomide N-(3-aminopropanoyl) hydrochloride finds use in analytical method development, method validation (AMV), and quality control (QC) during commercial production of Lenalidomide .

- Application : These derivatives allow rapid conjugation with carboxyl linkers via peptide coupling reactions, facilitating the creation of protein degrader libraries .

- Application : Researchers have synthesized novel pomalidomide derivatives by linking them with diphenylcarbamide through substitution, click reactions, and addition reactions. These compounds exhibit potential biological activity .

- Synthetic Routes : Researchers have used this compound as a starting material for creating various derivatives, exploring their pharmacological properties .

Treatment of Amyloidosis

Quality Controlled Applications

Functionalized Cereblon Ligand for PROTACs

Synthesis of Pomalidomide Derivatives

Building Blocks for Drug Development

Processes for Preparation of 4-Amino-Isoindoline-1,3-dione Compounds

作用机制

Target of Action

Lenalidomide, also known as “3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride”, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It primarily targets the immune system and cancer cells, promoting malignant cell death and enhancing host immunity .

Mode of Action

Lenalidomide works through various mechanisms of action. It induces apoptosis, inhibits angiogenesis, suppresses the secretion of cytokines, and inhibits cell proliferation . It also enhances the activity of immune cells, particularly natural killer (NK) cells and T cells .

Biochemical Pathways

Lenalidomide affects multiple biochemical pathways. It inhibits the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines . It also inhibits angiogenesis, preventing the formation of new blood vessels that supply nutrients to tumors .

Pharmacokinetics

Lenalidomide undergoes hydrolysis in human plasma to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide . Unchanged lenalidomide is the predominant circulating drug form, with metabolites accounting for less than five percent of the parent drug levels in the circulation . The drug is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of lenalidomide’s action include the induction of apoptosis in cancer cells, inhibition of angiogenesis, modulation of cytokine production, and enhancement of immune cell activity . These effects contribute to its antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lenalidomide. For example, renal function can affect the drug’s pharmacokinetics, with impaired renal function potentially requiring dose adjustments . Additionally, the drug’s efficacy can be influenced by the patient’s immune status and the presence of other medications .

未来方向

属性

IUPAC Name |

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4.ClH/c17-7-6-14(22)18-11-3-1-2-9-10(11)8-20(16(9)24)12-4-5-13(21)19-15(12)23;/h1-3,12H,4-8,17H2,(H,18,22)(H,19,21,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBKOXJHPHVROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lenalidomide N-(3-aminopropanoyl) hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

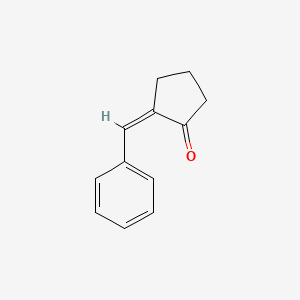

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)

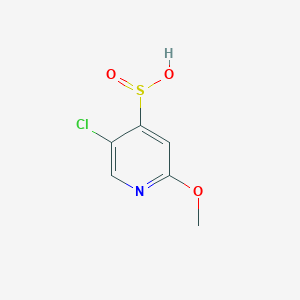

![4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate](/img/structure/B6604088.png)

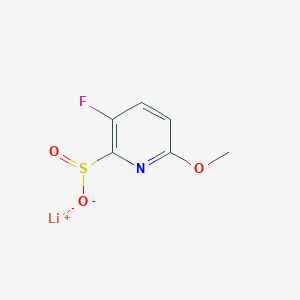

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)

![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)